molecular formula C11H9BrF2N2 B1406267 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile CAS No. 1707706-73-7

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Cat. No.: B1406267
CAS No.: 1707706-73-7
M. Wt: 287.1 g/mol
InChI Key: PBLIUBJOIPHDGU-UHFFFAOYSA-N
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Description

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a bromine atom, a difluoropyrrolidine ring, and a benzonitrile group, makes it suitable for diverse applications in organic chemistry, drug synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the following steps:

    Formation of Difluoropyrrolidine: The synthesis of the difluoropyrrolidine ring.

    Coupling Reaction: The coupling of the brominated benzene ring with the difluoropyrrolidine ring.

Common reagents used in these reactions include bromine, difluoropyrrolidine, and various catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, oxidized or reduced derivatives, and complex organic molecules formed through coupling reactions .

Scientific Research Applications

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine ring and benzonitrile group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biological research and drug development .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene: Similar structure but with a nitro group instead of a nitrile group.

    3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a benzene ring.

Uniqueness

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is unique due to its combination of a bromine atom, difluoropyrrolidine ring, and benzonitrile group. This unique structure provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2/c12-9-5-8(6-15)1-2-10(9)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLIUBJOIPHDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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